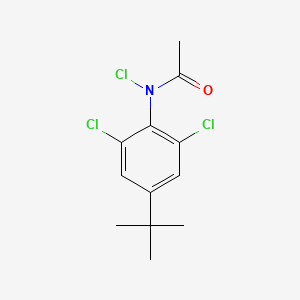
N-(4-tert-Butyl-2,6-dichlorophenyl)-N-chloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-tert-Butyl-2,6-dichlorophenyl)-N-chloroacetamide: is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a tert-butyl group and two chlorine atoms attached to a phenyl ring, along with a chloroacetamide functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-tert-Butyl-2,6-dichlorophenyl)-N-chloroacetamide typically involves the reaction of 4-tert-butyl-2,6-dichloroaniline with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: N-(4-tert-Butyl-2,6-dichlorophenyl)-N-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species.
Aplicaciones Científicas De Investigación
N-(4-tert-Butyl-2,6-dichlorophenyl)-N-chloroacetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent with specific therapeutic properties.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(4-tert-Butyl-2,6-dichlorophenyl)-N-chloroacetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
- N-(4-tert-Butyl-2,6-dichlorophenyl)-N-methylacetamide
- N-(4-tert-Butyl-2,6-dichlorophenyl)-N-ethylacetamide
- N-(4-tert-Butyl-2,6-dichlorophenyl)-N-propylacetamide
Comparison: N-(4-tert-Butyl-2,6-dichlorophenyl)-N-chloroacetamide is unique due to the presence of the chloroacetamide group, which imparts distinct reactivity and biological activity compared to its methyl, ethyl, and propyl counterparts
Propiedades
Número CAS |
90815-66-0 |
|---|---|
Fórmula molecular |
C12H14Cl3NO |
Peso molecular |
294.6 g/mol |
Nombre IUPAC |
N-(4-tert-butyl-2,6-dichlorophenyl)-N-chloroacetamide |
InChI |
InChI=1S/C12H14Cl3NO/c1-7(17)16(15)11-9(13)5-8(6-10(11)14)12(2,3)4/h5-6H,1-4H3 |
Clave InChI |
PMWNDSZNFHVSNK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C1=C(C=C(C=C1Cl)C(C)(C)C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


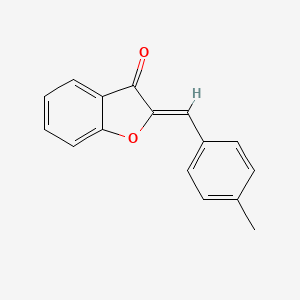
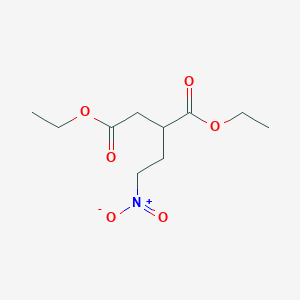
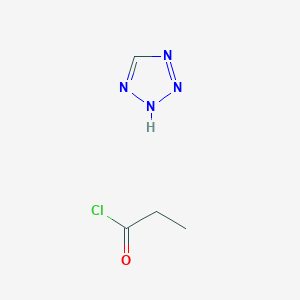
![6-(Prop-1-en-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14352410.png)
![N-[4-(Hydroxymethyl)phenyl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14352418.png)


![2,2'-Disulfanediylbis[N-(hepta-1,6-dien-4-yl)aniline]](/img/structure/B14352434.png)
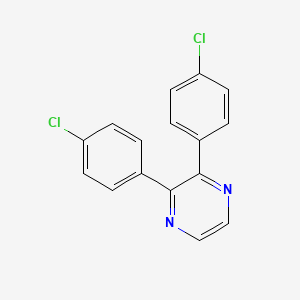
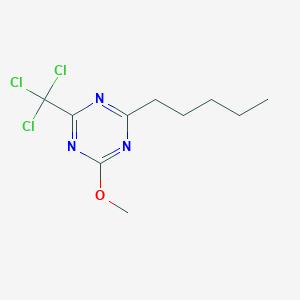
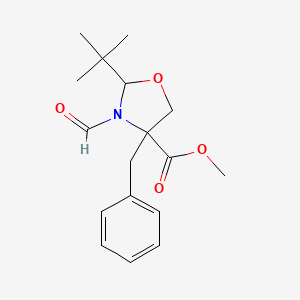
![4-[2-(3-Methyl-2-oxo-cyclohexyl)-2-oxo-ethyl]piperidine-2,6-dione](/img/structure/B14352454.png)
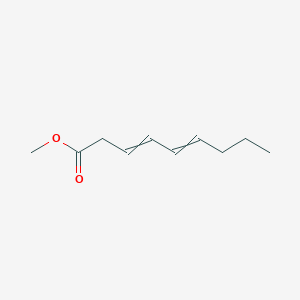
![N-(3-Hydroxypropyl)-5-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide](/img/structure/B14352472.png)
